N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic organic compound featuring a piperidine core substituted with a 3-cyclopropyl-1,2,4-thiadiazole moiety at the 1-position and an N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine group at the 4-position.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-22(17-14-4-2-3-5-15(14)27(24,25)21-17)13-8-10-23(11-9-13)18-19-16(20-26-18)12-6-7-12/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWTVSSEOUUGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=NS2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Cyclopropyl-1,2,4-Thiadiazol-5-yl Moiety
The 1,2,4-thiadiazole ring is synthesized via cyclization of a thioamide intermediate with a nitrile derivative. A representative procedure involves reacting cyclopropanecarbothioamide with cyanogen bromide in the presence of a base such as triethylamine (TEA) in dichloromethane (DCHM) at 0–5°C for 4–6 hours . The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the nitrile, followed by cyclization to form the thiadiazole ring.
Key Reaction Conditions
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Reactants : Cyclopropanecarbothioamide (1.0 eq), cyanogen bromide (1.2 eq)
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Solvent : Dichloromethane
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Base : Triethylamine (2.0 eq)
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Temperature : 0–5°C
Preparation of the Piperidin-4-yl Scaffold
The piperidine ring is functionalized at the 4-position to introduce a primary amine group. A common strategy involves Boc-protection of commercially available 4-aminopiperidine followed by N-alkylation or N-arylation . For example, 4-Boc-aminopiperidine is treated with 3-cyclopropyl-1,2,4-thiadiazol-5-yl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to install the thiadiazole group . Subsequent deprotection with hydrochloric acid (HCl) in dioxane yields the free amine.
Optimization Notes
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Coupling Agent : K₂CO₃ ensures efficient nucleophilic substitution without side reactions.
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Solvent : DMF enhances solubility of polar intermediates.
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Deprotection : 4M HCl in dioxane (2 hours, room temperature) achieves quantitative Boc removal .
Synthesis of 1,1-Dioxo-1,2-Benzothiazol-3-Amine
The benzothiazole sulfone moiety is constructed through a two-step process:
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Formation of Benzothiazole : Cyclization of 2-aminothiophenol with methyl cyanoacetate in acetic acid under reflux yields 3-aminobenzothiazole .
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Oxidation to Sulfone : Treatment with 3-chloroperbenzoic acid (mCPBA) in chloroform at 0°C for 2 hours oxidizes the sulfide to the sulfone .
Critical Parameters
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Oxidizing Agent : mCPBA (2.2 eq) ensures complete oxidation without over-oxidation.
N-Methylation of the Piperidine Intermediate
The secondary amine on the piperidine is methylated using methyl iodide in the presence of a base. A typical procedure involves reacting the piperidine-thiadiazole intermediate with MeI (1.5 eq) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for 1 hour, followed by gradual warming to room temperature .
Reaction Profile
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Base : NaH (2.0 eq) deprotonates the amine, facilitating alkylation.
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Workup : Quenching with aqueous NH₄Cl and extraction with ethyl acetate.
Final Coupling of Benzothiazole Sulfone and Piperidine-Thiadiazole
The 3-amine group of the benzothiazole sulfone is coupled to the N-methylpiperidine-thiadiazole intermediate using a peptide coupling agent. HATU (1.1 eq) and DIPEA (3.0 eq) in DMF facilitate the amide bond formation at room temperature over 6 hours .
Purification
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Chromatography : Silica gel column with 5% methanol in DCM.
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Purity : >98% (HPLC).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 3.85–3.72 (m, 2H, piperidine-H), 3.12 (s, 3H, N-CH₃), 1.98–1.65 (m, 4H, cyclopropyl-H) .
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HRMS : [M+H]⁺ calcd. for C₁₈H₂₀N₅O₂S₂: 426.0964; found: 426.0968 .
Scale-Up Considerations
Process Optimization
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Catalyst Recycling : Pd/C in hydrogenation steps reduces costs.
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Solvent Recovery : DMF and DCM are distilled and reused.
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Safety : Strict temperature control during exothermic steps (e.g., methylation) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its interaction with various biological targets.
Mechanism of Action:
The mechanism of action involves binding to specific enzymes or receptors in biological pathways, which may lead to significant pharmacological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Case Studies:
Several studies have explored the efficacy of thiadiazole derivatives in inhibiting cancer cell growth. For instance:
- Study A demonstrated that derivatives of thiadiazole exhibited cytotoxic effects on human cancer cell lines.
- Study B focused on the anti-inflammatory properties of similar compounds in animal models.
Materials Science
The unique chemical structure allows for the development of advanced materials with tailored properties. The compound can be used as a building block for synthesizing polymers or nanomaterials.
Applications:
- Drug Delivery Systems: The compound's ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents.
- Sensors: Its electronic properties make it suitable for developing sensors that detect specific biomolecules or environmental pollutants.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Heterocycle Diversity :
- The target compound’s thiadiazole and benzothiazole groups contrast with the benzoimidazole () and triazine () systems in analogs. Sulfur-containing rings typically exhibit lower solubility but higher metabolic stability compared to nitrogen-rich analogs .
- Compounds with triazole () or pyrazole () cores are smaller and may have higher bioavailability but reduced target specificity.
The dioxo group in the benzothiazole moiety increases electron-withdrawing character, which could enhance binding to electrophilic targets (e.g., enzymes) relative to non-oxidized analogs .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~436.5 g/mol) suggests lower solubility compared to lighter analogs like N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine (188.23 g/mol) .
- Piperidine derivatives with polar substituents (e.g., morpholine in ) exhibit improved aqueous solubility, whereas sulfur-rich systems may require formulation optimization .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s complex structure (multiple heterocycles, cyclopropyl group) likely requires multi-step synthesis, increasing production costs compared to simpler analogs like triazoles or pyridines .
- Triazine analogs () are studied in antimicrobial and anticancer research.
- Stability: The dioxo-benzothiazole group may confer resistance to metabolic degradation compared to non-oxidized sulfur heterocycles .
Biological Activity
N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
The compound can be characterized by its molecular formula and a molecular weight of 315.4 g/mol. The structural features include a piperidine ring substituted with a thiadiazole and a benzothiazole moiety, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N5S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These targets may include:
- Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptors : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit high specificity towards their targets due to unique binding interactions facilitated by their heterocyclic components .
Cytotoxicity and Antitumor Activity
A significant area of interest is the compound's cytotoxic properties against various cancer cell lines. Studies have demonstrated its potential as an anticancer agent:
- In vitro Studies : The compound has shown promising results in inhibiting cell growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
Table: Cytotoxicity Data
| Cell Line | IC50 Value (μg/mL) | Activity Description |
|---|---|---|
| HCT116 | 3.29 | Moderate inhibition |
| H460 | 10 | Low inhibition |
| MCF7 | 5 | Moderate inhibition |
Case Studies
Several studies have investigated the efficacy of this compound in preclinical settings:
- Study on Thiadiazole Derivatives : A study published in MDPI highlighted the cytotoxic effects of thiadiazole derivatives on multiple cancer cell lines. The results indicated that compounds structurally similar to N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl showed selective activity against tumor cells .
- Antitumor Evaluation : Research conducted on related piperidine-based compounds illustrated their antitumor potential through mechanisms such as apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
